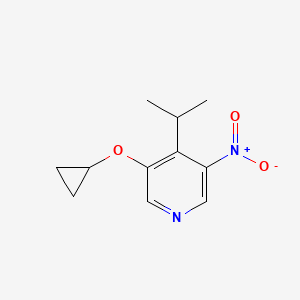
3-Cyclopropoxy-4-isopropyl-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-4-isopropyl-5-nitropyridine is a chemical compound with the molecular formula C11H14N2O4 It contains a pyridine ring substituted with a cyclopropoxy group at the 3-position, an isopropyl group at the 4-position, and a nitro group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-isopropyl-5-nitropyridine typically involves the nitration of a pyridine derivative followed by the introduction of the cyclopropoxy and isopropyl groups. One common method involves the reaction of 3-nitropyridine with cyclopropyl alcohol and isopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-4-isopropyl-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like DMF or DMSO.
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Reduction: 3-Cyclopropoxy-4-isopropyl-5-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-4-isopropyl-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Potential use in the development of new pharmaceuticals due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-4-isopropyl-5-nitropyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyclopropoxy and isopropyl groups can enhance the compound’s binding affinity to specific targets. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopropoxy-3-isopropyl-5-nitropyridine: Similar structure but with different substitution pattern.
3-Nitropyridine: Lacks the cyclopropoxy and isopropyl groups.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of the cyclopropoxy and isopropyl groups.
Uniqueness
3-Cyclopropoxy-4-isopropyl-5-nitropyridine is unique due to the presence of both cyclopropoxy and isopropyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct set of properties that can be leveraged in various applications .
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-nitro-4-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)11-9(13(14)15)5-12-6-10(11)16-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
YRIMCVVTWJSVNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=NC=C1[N+](=O)[O-])OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)



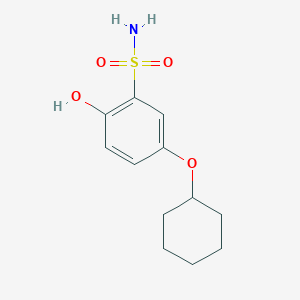


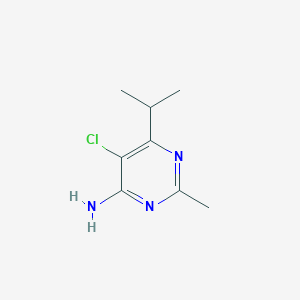

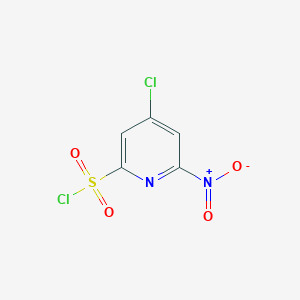
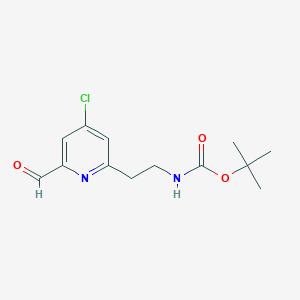
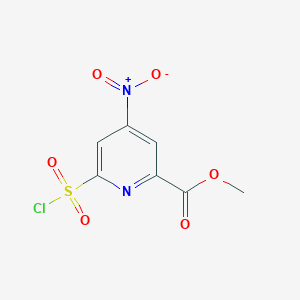

![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid](/img/structure/B14845492.png)
